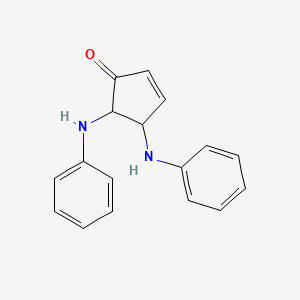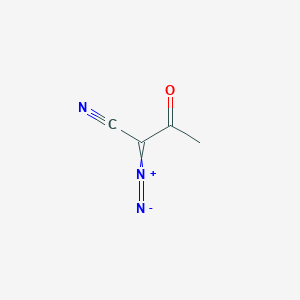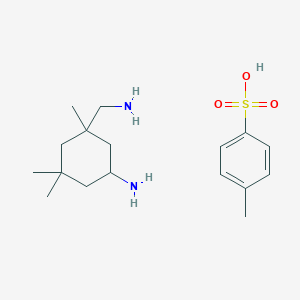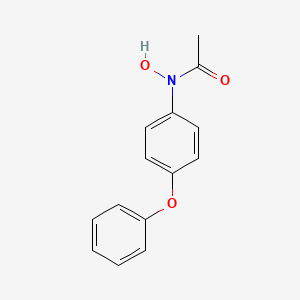![molecular formula C21H29O3P B14466226 Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite CAS No. 67103-52-0](/img/structure/B14466226.png)
Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphinite group bonded to two phenyl rings, each substituted with a propan-2-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite typically involves the reaction of phosphorus trichloride with 4-isopropoxyphenol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with isopropanol to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride and conditions such as elevated temperatures.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers
Mécanisme D'action
The mechanism of action of Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The pathways involved often include coordination to transition metals and subsequent activation of substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: Similar in structure but lacks the phosphinite group.
Triphenylphosphine: Contains a phosphine group but different substituents on the phenyl rings.
Phosphine Oxides: Oxidized derivatives of phosphines.
Propriétés
Numéro CAS |
67103-52-0 |
|---|---|
Formule moléculaire |
C21H29O3P |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
propan-2-yloxy-bis(4-propan-2-yloxyphenyl)phosphane |
InChI |
InChI=1S/C21H29O3P/c1-15(2)22-18-7-11-20(12-8-18)25(24-17(5)6)21-13-9-19(10-14-21)23-16(3)4/h7-17H,1-6H3 |
Clé InChI |
MWDCCWAPFFVXAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)

![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)

![Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester](/img/structure/B14466217.png)



